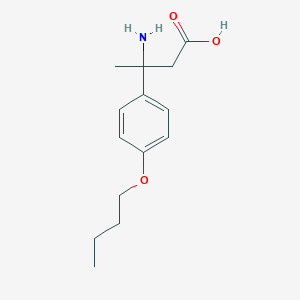

3-amino-3-(4-butoxyphenyl)butanoic acid

Description

3-Amino-3-(4-butoxyphenyl)butanoic acid is a β-amino acid derivative characterized by a butoxy-substituted phenyl ring at the C3 position and a carboxylic acid group at the C1 position. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity due to the butoxy chain, which may influence solubility and bioavailability.

Properties

IUPAC Name |

3-amino-3-(4-butoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-3-4-9-18-12-7-5-11(6-8-12)14(2,15)10-13(16)17/h5-8H,3-4,9-10,15H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKDURCKXYFUDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(C)(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs differ in substituents on the phenyl ring or stereochemistry (Table 1):

- (R)-4-Amino-3-(4-fluorophenyl)butanoic acid (BP 2089): Fluorine’s electron-withdrawing effects may improve metabolic stability but reduce lipophilicity relative to the butoxy group .

- 3-Amino-4-phenylbutanoic acid (CAS 15099-85-1): Lacks the 4-butoxy substitution, resulting in lower molecular weight and reduced steric hindrance .

Table 1: Structural Comparison of 3-Amino-3-(4-butoxyphenyl)butanoic Acid and Analogs

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Feature(s) |

|---|---|---|---|---|

| 3-Amino-3-(4-butoxyphenyl)butanoic acid | 4-butoxyphenyl | C₁₄H₂₁NO₃ | 263.33* | High lipophilicity, long-chain alkoxy |

| (R)-4-Amino-3-(4-chlorophenyl)butanoic acid (BP 2088) | 4-chlorophenyl | C₁₀H₁₂ClNO₂ | 213.66 | Electronegative substituent |

| (R)-4-Amino-3-(4-fluorophenyl)butanoic acid (BP 2089) | 4-fluorophenyl | C₁₀H₁₂FNO₂ | 197.21 | Enhanced metabolic stability |

| 3-Amino-4-phenylbutanoic acid | Phenyl | C₁₀H₁₃NO₂ | 179.22 | Minimal steric hindrance |

*Calculated based on molecular formula; analogs’ data sourced from .

Physicochemical Properties

- Acidity/Basicity: The amino and carboxylic acid groups confer zwitterionic behavior, with pKa values likely similar to other β-amino acids (e.g., ~2.3 for COOH, ~9.8 for NH₂) .

- Stability : The butoxy chain may render the compound susceptible to oxidative degradation, whereas fluorine-substituted analogs exhibit higher stability .

Data Tables

Table 2: Analytical Methods for Butanoic Acid Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.